molecular formula C18H19BrN2O3S B3205981 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1040661-58-2

2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B3205981
CAS RN: 1040661-58-2
M. Wt: 423.3 g/mol
InChI Key: ZRQOBUXSWRBRRW-UHFFFAOYSA-N
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Description

2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves the inhibition of the target enzyme's activity. The compound binds to the enzyme's active site and prevents the substrate from binding, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to exhibit potent antitumor activity against several cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. One potential direction is the development of new drugs targeting carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase based on the structure of this compound. Another potential direction is the study of the compound's potential applications in the treatment of cancer and other diseases. Additionally, the compound's potential toxicity and safety profile could be further studied to determine its suitability for use in humans.

Scientific Research Applications

2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for its potential applications in the field of scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of new drugs targeting these enzymes.

properties

IUPAC Name

2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQOBUXSWRBRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Reactant of Route 6
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2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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